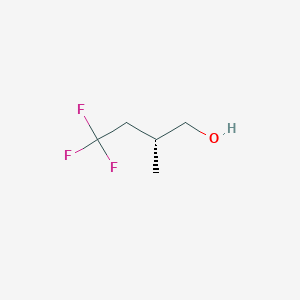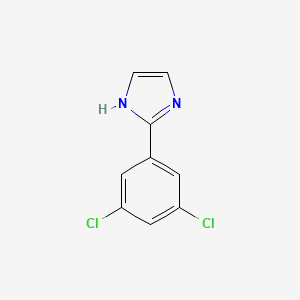
1-(1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Overview
Description
1-(1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is an organic compound with a complex structure that includes a pyrrole ring substituted with ethoxyphenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone typically involves the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . This method is convenient and widely used for the preparation of pyrazoline derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
1-(1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it has been shown to interact with Cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis . This interaction can inhibit the enzyme’s activity, leading to potential antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one: This compound shares a similar ethoxyphenyl group but differs in the presence of a naphthalenyl group and a pyrazoline ring.
Acetanisole: An aromatic compound with a similar ethoxyphenyl structure but lacks the pyrrole ring.
Uniqueness
1-(1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as CYP51, sets it apart from other similar compounds.
Properties
CAS No. |
647841-58-5 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C16H19NO2/c1-5-19-15-8-6-14(7-9-15)17-11(2)10-16(12(17)3)13(4)18/h6-10H,5H2,1-4H3 |
InChI Key |
URMZMETZLUFCJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B8758331.png)
![2-(Carboxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8758332.png)





![2'-(tert-Butyl)-4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one hydrochloride](/img/structure/B8758368.png)
![2-[3-(benzyloxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8758385.png)

![[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride](/img/structure/B8758401.png)
![1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE](/img/structure/B8758409.png)
